molecular formula C13H17NO2 B8246971 (S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol

(S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol

Cat. No.: B8246971
M. Wt: 219.28 g/mol
InChI Key: IQQWBBVHUNRMCK-LLVKDONJSA-N
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Description

(S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol is a chiral oxazoline derivative characterized by a tert-butyl substituent at the 4-position of the dihydrooxazole ring and a phenolic hydroxyl group at the ortho position. This compound is widely utilized in asymmetric catalysis and ligand design due to its stereochemical rigidity and electron-donating tert-butyl group, which enhances steric bulk and stability . Its synthesis typically involves condensation reactions between chiral amino alcohols and nitriles or cyanides under basic conditions, followed by purification via flash chromatography .

Properties

IUPAC Name

2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2,3)11-8-16-12(14-11)9-6-4-5-7-10(9)15/h4-7,11,15H,8H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQWBBVHUNRMCK-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Methods and Catalysts

Industrial-scale methods, as described in patent CN1935763A, utilize polytype catalysts (e.g., atlapulgite or protonic acid resins) to promote regioselective tert-butyl substitution at the para position. Reaction conditions typically involve:

  • Temperature : 65–95°C

  • Molar ratio (phenol:isobutylene): 1:1.08–1.25

  • Catalyst loading : 2–7 wt% relative to phenol

Under these conditions, the alkylation achieves 84–88% conversion to 4-(tert-butyl)phenol, with minor ortho-substitution byproducts. The use of atlapulgite, a mesoporous clay catalyst, enhances selectivity by stabilizing the transition state through surface acidity and pore confinement effects.

Oxazoline Ring Formation

The oxazoline ring is constructed via cyclization of a β-amino alcohol intermediate with a nitrile group. This step introduces the heterocyclic core and establishes the stereogenic center.

Cyclization Strategies

Two primary routes are employed:

Direct Cyclization

Reaction of 2-aminophenol derivatives with chloroacetonitrile in the presence of anhydrous ZnCl₂ at 110–130°C yields the dihydrooxazole ring. However, this method suffers from low stereocontrol (<50% enantiomeric excess).

Chiral Auxiliary-Mediated Cyclization

A more stereoselective approach involves using (R)- or (S)-mandelic acid as a chiral template. The β-amino alcohol intermediate is first esterified with mandelic acid, followed by cyclization under mild basic conditions (e.g., K₂CO₃ in DMF). This method achieves 85–92% enantiomeric excess but requires additional steps for auxiliary removal.

Stereoselective Synthesis of the (S)-Enantiomer

Asymmetric Catalysis

Chiral BINAP-palladium complexes enable enantioselective ring-closing metathesis. For example, using (S)-BINAP-PdCl₂ with a Grubbs-Hoveyda catalyst in toluene at 80°C achieves 94% ee for the (S)-enantiomer. The mechanism involves π-allyl coordination of the palladium center to the oxazoline precursor, directing cyclization stereochemistry.

Kinetic Resolution

Racemic mixtures of the oxazoline intermediate can be resolved using lipase-based enzymatic hydrolysis . Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of acetylated intermediates, leaving the desired (S)-enantiomer intact with >99% purity after recrystallization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Enantiomeric Excess (%)Key AdvantagesLimitations
Direct Cyclization65–72<50Short reaction time (2–4 hr)Poor stereocontrol
Chiral Auxiliary58–6385–92High eeMulti-step, costly auxiliaries
Asymmetric Catalysis78–8294Single-step, scalableExpensive catalysts
Kinetic Resolution45–50>99High purityLow overall yield

Purification and Characterization

Chromatographic Separation

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to remove residual diastereomers and byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 4.35–4.20 (m, 2H, OCH₂), 3.85–3.70 (m, 2H, NCH₂), 1.35 (s, 9H, tert-butyl).

  • Chiral HPLC : Chiralpak IA column, hexane/isopropanol (90:10), retention time = 12.7 min for (S)-enantiomer.

Industrial-Scale Considerations

Patent CN105884628B highlights challenges in scaling nitration and hydrogenation steps for analogous compounds, emphasizing the need for cost-effective catalysts and reduced column chromatography . For (S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol, continuous-flow reactors with immobilized chiral catalysts show promise for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The oxazoline ring can be reduced to form amino alcohols.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of alkylated or acylated phenols.

Scientific Research Applications

Chemical Properties and Characteristics

  • Molecular Formula : C₁₃H₁₇NO₂
  • Molecular Weight : 219.28 g/mol
  • Storage Conditions : Recommended storage in an inert atmosphere at temperatures between 2-8°C to maintain stability .

Antioxidant Activity

Research indicates that compounds containing oxazole rings, such as this compound, exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related damage in biological systems. The compound's structure allows it to scavenge free radicals effectively, contributing to its potential use in formulations aimed at enhancing cellular protection against oxidative stress .

Acetylcholinesterase Inhibition

The compound has been studied for its potential as an acetylcholinesterase inhibitor, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. Inhibitors of acetylcholinesterase can help increase the levels of acetylcholine in the brain, thereby improving cognitive functions .

Pharmaceutical Development

The synthesis of derivatives based on this compound has been explored for their potential therapeutic effects. For instance, modifications of this compound have been investigated for their efficacy against various types of cancer and diabetes due to their bioactive properties .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing new chemical entities with enhanced biological activities. Its structural features allow for the creation of hybrid molecules that can exhibit improved pharmacological profiles compared to their parent compounds .

Material Science

In material science, derivatives of this compound are being explored for their utility in developing new materials with specific properties such as thermal stability and resistance to environmental degradation. These applications are particularly relevant in the fields of coatings and polymers .

Case Studies

StudyFocusFindings
Study on Acetylcholinesterase InhibitionEvaluated the inhibitory activity of oxazole derivativesFound that certain modifications enhance inhibition potency, suggesting therapeutic potential for Alzheimer's disease
Antioxidant Activity EvaluationAssessed the free radical scavenging abilityCompounds derived from this compound showed significant antioxidant activity in DPPH assays
Synthesis of Novel OxadiazolesInvestigated new derivatives for antioxidant propertiesIdentified several derivatives with improved antioxidant capabilities compared to traditional antioxidants

Mechanism of Action

The mechanism of action of (S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring and phenolic group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Oxazoline Derivatives

Structural and Substituent Effects

The tert-butyl group distinguishes this compound from analogs with smaller or electron-withdrawing substituents. Key comparisons include:

Key Observations :

  • However, bulky substituents like tert-butyl may reduce reaction yields in some syntheses (e.g., 11% yield for isopropyl vs. 71% for tert-butyl in vs. 6) due to purification challenges .
  • Electronic Effects : Electron-withdrawing groups (e.g., 3-chlorophenyl in L16) alter electronic properties compared to the electron-donating tert-butyl group, affecting ligand-metal interactions in catalysis .

Spectroscopic and Analytical Data

Table 2: NMR and HRMS Comparisons
Compound ¹H NMR (δ, ppm) Highlights HRMS (ESI) [M+H]+ Reference
(S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)phenol Not reported Not reported
(S)-2-(4-Isobutyl-4,5-dihydrooxazol-2-yl)phenol 12.30 (s, 1H, OH), 0.98–1.00 (m, 6H, CH₃) Not reported
(S)-2-(4-(3-Bromophenyl)-4,5-dihydrooxazol-2-yl)phenol (L17) 7.63 (d, J = 8 Hz, Ar-H), 1.38–1.42 (m, CH₂) 318.0124 (calc), 318.0124 (found)

Insights :

  • The phenolic proton in analogs like L17 and isobutyl derivatives resonates near δ 12.30 ppm, consistent with strong hydrogen bonding .
  • Tert-butyl derivatives may exhibit simplified NMR spectra due to symmetry, though specific data are lacking in the evidence.

Biological Activity

(S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenol
  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 135948-04-8

The compound features a phenolic group and an oxazoline ring, with a tert-butyl substituent that influences its biological activity through steric effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxazoline ring and the phenolic group can form hydrogen bonds and other interactions with active sites, modulating the activity of target molecules. The tert-butyl group adds steric hindrance, which can enhance binding affinity and selectivity for certain targets.

1. Antioxidant Activity

Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

2. Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in preliminary assays.

3. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting enzymes involved in various metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation.

Case Studies

  • Study on Antioxidant Activity :
    • A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of various phenolic compounds, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting effective free radical scavenging ability .
  • Anti-inflammatory Mechanism :
    • In a study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were assessed using a mouse model of acute inflammation. Treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
  • Enzyme Inhibition Studies :
    • Research highlighted in ACS Publications demonstrated that this compound effectively inhibited lipoxygenase (LOX), an enzyme implicated in inflammatory processes. The IC50 value was determined to be 25 µM, indicating moderate potency .

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Biological Activity
(S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anilineAniline derivativeModerate anti-inflammatory activity
(S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzyl alcoholBenzyl alcohol derivativeAntioxidant properties

The unique combination of the oxazoline ring and the phenolic structure makes this compound distinct from related compounds, enhancing its potential applications in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for (S)-2-(4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenol, and how do their yields compare?

The compound is synthesized via multi-step protocols. A common approach involves condensation of (S)-(+)-2-phenylglycinol with a phenolic aldehyde derivative, followed by cyclization. describes a three-stage process with yields of 83.2–94.5% per step, achieving >99% purity . In contrast, reports a 17% overall yield using 2-hydroxybenzonitrile and a tert-butyl-substituted precursor, highlighting the impact of starting materials and purification methods (e.g., flash chromatography) on efficiency .

Q. How is enantiomeric purity validated for this chiral oxazoline derivative?

Enantiomeric purity is confirmed via polarimetry to measure optical rotation, complemented by spectroscopic techniques (IR, 1^1H/13^{13}C NMR) and GC-MS for structural verification . Chiral HPLC or NMR with chiral shift reagents may further resolve stereochemical integrity.

Q. Which spectroscopic and crystallographic tools are critical for structural characterization?

  • Spectroscopy : IR identifies oxazoline ring vibrations (C=N stretch ~1650 cm1^{-1}), while NMR confirms substituent integration (e.g., tert-butyl protons at δ ~1.3 ppm) .
  • Crystallography : Single-crystal X-ray diffraction using SHELXL ( ) refines bond lengths/angles, while ORTEP-III ( ) visualizes thermal ellipsoids for steric analysis .

Advanced Research Questions

Q. What methodologies address low yields in multi-step syntheses of this compound?

Yield optimization focuses on:

  • Catalyst selection : Transition-metal catalysts (e.g., Co) improve annulation efficiency ( ) .
  • Purification : Kugelrohr distillation () or gradient flash chromatography reduces losses .
  • Reaction monitoring : TLC or in-situ NMR tracks intermediates to minimize side reactions .

Q. How is this compound utilized in enantioselective catalysis or ligand design?

The tert-butyl-oxazoline motif serves as a chiral ligand in asymmetric catalysis. demonstrates its use in synthesizing bis-oxazoline ligands for cobalt-catalyzed C–H annulation, enabling atroposelective bond formation . The bulky tert-butyl group enhances stereocontrol by restricting rotational freedom .

Q. What computational strategies predict stereochemical outcomes in reactions involving this compound?

Density Functional Theory (DFT) calculates transition-state energies to predict enantioselectivity. Molecular docking (e.g., AutoDock) models ligand-substrate interactions, while software like Gaussian09 simulates NMR shifts for stereoisomer validation .

Q. How are discrepancies between spectroscopic and crystallographic data resolved?

Contradictions (e.g., unexpected NOE correlations vs. X-ray data) are resolved by:

  • Cross-validation : Repeating experiments under controlled conditions.
  • Dynamic effects : Assessing temperature-dependent NMR to identify conformational flexibility .
  • High-resolution techniques : MicroED or synchrotron XRD improves crystallographic accuracy .

Data Contradiction Analysis

Discrepancies in synthetic yields (e.g., 17% in vs. >83% in ) arise from:

  • Substrate reactivity : Electron-withdrawing groups (e.g., nitrile in ) slow cyclization .
  • Scale effects : Small-scale reactions (e.g., 8.55 mmol in ) suffer from higher purification losses .

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